Ethynylcytidine
Overview
Description
Ethynylcytidine (ECyD) is a nucleoside analog and a potent inhibitor of RNA synthesis . It inhibits RNA polymerases I, II, and III . ECyD has robust antitumor activity in a wide range of models of cancer . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
To screen the best nucleoside analogue for labeling RNA synthesis, a series of alkyne-modified nucleoside analogues, including 5-ethynylcytidine (EC) and 8-ethynyladenosine (EA), were successfully synthesized by the Sonogashira coupling reaction .Molecular Structure Analysis
The X-ray crystal and molecular structure of 3, N4 -ethenocytidine (εCyd) has been solved and refined on counter data to R-0.038 . A detailed discussion of the base electronic structure, molecular conformation, and intermolecular interactions is the starting point for a comparative analysis of the series: Cyd, εCyd .Chemical Reactions Analysis
ECyD is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular formula of ECyD is C11H13N3O5 . Its molecular weight is 267.24 g/mol . Approximately 71% of ECyD is excreted in the urine as unchanged drug .Scientific Research Applications
1. Role in Cancer Therapy
Ethynylcytidine, specifically 3'-ethynylcytidine (ECyd), is extensively studied in the context of cancer therapy. It's an RNA polymerase inhibitor and has shown potent anti-tumor effects. For example, ECyd combined with cisplatin exhibited a significant synergistic growth-inhibitory effect in cancer cell lines through the dysfunction of Vaults, a major drug transporter in cells. This suggests its potential role in overcoming drug resistance in cancer treatment (Fukushima et al., 2014).
2. Synthesis and Characterization
Significant research has been conducted on synthesizing and characterizing ECyd. A new laboratory-scale synthesis method for ECyd, an anticancer drug, has been developed, which is crucial for preparing larger quantities for research and clinical trials (Ludwig et al., 2002). The method enhances the production of ECyd, facilitating its application in cancer research.
3. Analysis in Biological Systems
The determination of ECyd in human plasma and urine has been achieved using advanced techniques like liquid chromatography-electrospray ionization tandem mass spectrometry. This is crucial for understanding the drug's pharmacokinetics and dynamics in human systems, important for its application in clinical studies (Matsuoka et al., 2003).
4. Genetic Implications
Research has been conducted on the uck2 gene, which encodes the metabolic enzyme of ECyd. Understanding the single nucleotide polymorphisms (SNPs) in this gene can provide insights into the drug response of ECyd, thereby aiding in personalized cancer therapy (Hasegawa et al., 2002).
5. Mechanism of Action
Studies have also focused on elucidating the mechanisms of ECyd's anti-tumor action. For example, it has been shown that ECyd is phosphorylated to its triphosphate form, which inhibits RNA synthesis by human RNA polymerase II. This mechanistic understanding is vital for improving its efficacy and reducing side effects in cancer treatment (Tabata et al., 1997).
Future Directions
The chemoproteomic strategy to characterize RNA 5-methylcytidine (m5C) dioxygenase enzymes in their native context based upon metabolic labeling and activity-based crosslinking with 5-ethynylcytidine (5-EC) provides powerful chemical approaches for studying RNA m5C dioxygenases and mapping oxidative m5C modifications . This reveals the existence of novel epitranscriptomic pathways for regulating RNA function .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-DYUFWOLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939319 | |
Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule. | |
Record name | TAS-106 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
3'-C-Ethynylcytidine | |
CAS RN |
180300-43-0 | |
Record name | 3'-c-Ethynylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-106 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAS-106 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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